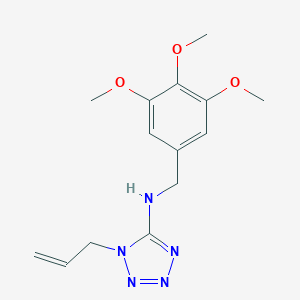
1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PTBA, and it has been synthesized using different methods.
作用機序
The mechanism of action of PTBA is not fully understood, but studies have shown that it interacts with different proteins in cancer cells, including tubulin, Hsp90, and Akt. PTBA binds to the colchicine binding site of tubulin, which leads to the disruption of microtubule formation and the induction of apoptosis. PTBA also inhibits the ATPase activity of Hsp90, which leads to the degradation of client proteins, including Akt.
Biochemical and Physiological Effects:
PTBA has been shown to have different biochemical and physiological effects. In cancer cells, PTBA induces apoptosis, inhibits cell proliferation, and disrupts microtubule formation. PTBA also inhibits the ATPase activity of Hsp90, which leads to the degradation of client proteins, including Akt. In addition, PTBA has been shown to have anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
PTBA has some advantages and limitations for lab experiments. One of the advantages is that it has potent anticancer activity against different types of cancer cells. PTBA also has good solubility in water, which makes it easy to use in lab experiments. However, one of the limitations is that PTBA is not very stable in solution, and it tends to degrade over time. This can affect the reproducibility of lab experiments.
将来の方向性
There are several future directions for the research on PTBA. One of the directions is to investigate the structure-activity relationship of PTBA and its analogs. This will help in the design of more potent anticancer agents. Another direction is to explore the potential of PTBA in combination therapy with other anticancer agents. This will help in the development of more effective cancer treatment strategies. Finally, it is important to investigate the pharmacokinetics and pharmacodynamics of PTBA in vivo. This will help in the translation of PTBA from lab experiments to clinical trials.
Conclusion:
In conclusion, PTBA is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PTBA has potent anticancer activity against different types of cancer cells, and it induces apoptosis by disrupting microtubule formation and inhibiting the PI3K/Akt pathway. PTBA also has anti-inflammatory and antioxidant activities. PTBA has some advantages and limitations for lab experiments, and there are several future directions for the research on PTBA.
合成法
PTBA can be synthesized using different methods, and one of the most commonly used methods is the Huisgen cycloaddition reaction. This method involves the reaction of an azide with an alkyne to form a triazole ring. The reaction is catalyzed by copper (I) ions, and it is carried out under mild conditions. The yield of PTBA obtained using this method is high, and the purity is also good.
科学的研究の応用
PTBA has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of PTBA is in the field of cancer research. Studies have shown that PTBA has potent anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and colon cancer. PTBA induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
特性
製品名 |
1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine |
|---|---|
分子式 |
C14H19N5O3 |
分子量 |
305.33 g/mol |
IUPAC名 |
1-prop-2-enyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C14H19N5O3/c1-5-6-19-14(16-17-18-19)15-9-10-7-11(20-2)13(22-4)12(8-10)21-3/h5,7-8H,1,6,9H2,2-4H3,(H,15,16,18) |
InChIキー |
OAFLJFCPGXDRMS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=NN=NN2CC=C |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=NN=NN2CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)

![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)

![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)
![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)



![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)